Methylbenzethonium chloride

Antiprotozoal Leishmania major In vitro parasitology

Choose methylbenzethonium chloride (CAS 25155-18-4) for applications requiring USP monograph quality—unlike other QACs, its methyl substitution alters potency, selectivity, and regulatory status, making it non-interchangeable. Documented selectivity: stem cell toxicity, anti-leishmanial (IC₅₀ 0.1–2.5 μg/mL), 5α-reductase inhibition (IC₅₀ 5.01 μM). Verify CAS; hydrate variants may not meet USP purity. Procure ≥98% for research or USP RS for QC.

Molecular Formula C28H44NO2.Cl
C28H44ClNO2
Molecular Weight 462.1 g/mol
CAS No. 25155-18-4
Cat. No. B146324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylbenzethonium chloride
CAS25155-18-4
Synonyms((((1,1,3,3-tetramethylbutyl)cresoxy)ethoxy)ethyl)dimethylbenzylammonium chloride
Bactine
benzyldimethyl(2-(2-(4-(1,1,3,3- tetramethylbutyl)-tolyloxy)ethoxy)ethyl) ammonium chloride
Diaparene
Hyamine
methylbenzethonium
methylbenzethonium chloride
methylbenzethonium chloride, monohydrate
methylbenzethonium hydroxide
Molecular FormulaC28H44NO2.Cl
C28H44ClNO2
Molecular Weight462.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1
InChIKeyQWZLBLDNRUUYQI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylbenzethonium Chloride (CAS 25155-18-4) Procurement Guide: Quaternary Ammonium Antimicrobial for Research and Topical Formulation


Methylbenzethonium chloride is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial activity, used as a preservative and disinfectant in personal care, healthcare, and pharmaceutical products . Its mechanism of action involves disruption of microbial cell membranes through association of the positively charged quaternary nitrogen with lipid bilayer polar head groups, leading to membrane destabilization and cell lysis [1]. The compound is recognized in the USP monograph system with defined purity specifications (NLT 97.0% and NMT 103.0% on dried basis) and appears in established pharmacopeial dosage forms including topical solutions, ointments, and powders [2]. It is structurally distinguished from benzethonium chloride by additional methyl substitution, which alters its physicochemical and biological interaction profiles relative to non-methylated analogs [3].

Methylbenzethonium Chloride (25155-18-4) vs. Generic QACs: Why Substitution Without Evidence Compromises Experimental Reproducibility


Quaternary ammonium compounds as a class share a common cationic surfactant mechanism, yet substitution of one QAC for another without verification introduces uncontrolled variables in antimicrobial potency, eukaryotic cell selectivity, formulation compatibility, and regulatory status. Methylbenzethonium chloride exhibits quantifiably different activity profiles from its closest structural analogs—benzethonium chloride and benzalkonium chloride—in multiple experimental systems, including differential stem cell toxicity patterns [1], distinct anti-leishmanial activity ranges [2], and divergent FDA regulatory positioning for OTC consumer antiseptic applications [3]. The CIR safety assessment recognizes both methylbenzethonium chloride and benzethonium chloride as safe at 0.5% for skin and 0.02% for eye-area cosmetics, but the compounds are not considered interchangeable for all applications due to differing irritation thresholds and formulation-specific performance [4]. For procurement decisions, the specific CAS identifier 25155-18-4 must be verified, as alternative hydrate forms (e.g., CAS 1320-44-1 monohydrate) and methylated derivative mixtures may not meet USP monograph specifications for the anhydrous compound [5].

Methylbenzethonium Chloride (25155-18-4) Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Anti-Leishmanial Activity of Methylbenzethonium Chloride: In Vitro Dose-Response Quantification

Methylbenzethonium chloride (MBCl) exhibits dose-dependent growth inhibition of Leishmania major promastigotes and amastigotes in vitro at concentrations ranging from 0.1 to 2.5 μg/mL over 4 days of exposure [1]. Electron microscopy studies of treated parasites revealed marked mitochondrial swelling as a characteristic ultrastructural change [2]. In comparative studies with immunomodulator Imiquimod, MBCl at 0.1 μg/mL and 0.5 μg/mL inhibited parasite development by 39.5% and 65.2% respectively, while Imiquimod at 5 μg/mL and 10 μg/mL achieved 31.5% and 47.7% inhibition, demonstrating MBCl's higher potency per unit concentration in this system [3]. While direct head-to-head MIC comparison data against benzethonium chloride in L. major is not available in the reviewed literature, the observed effective concentration range (0.1-2.5 μg/mL) provides a benchmark for anti-leishmanial screening applications.

Antiprotozoal Leishmania major In vitro parasitology

Differential Stem Cell Toxicity: Methylbenzethonium Chloride vs. Benzethonium Chloride in Pluripotent Stem Cell Screening

In a chemical screening study evaluating small molecules for pluripotent stem cell death induction, benzethonium chloride and methylbenzethonium chloride displayed opposite cell death selectivity patterns relative to the control compound nortriptyline [1]. Nortriptyline induced apoptotic cell death in mouse embryonic fibroblasts (MEFs) but not in embryonic stem cells (ESCs). In contrast, both benzethonium chloride and methylbenzethonium chloride showed the opposite effect—they selectively induced death in ESCs while sparing MEFs [2]. This differential selectivity distinguishes these QACs from other screened compounds and demonstrates that methylbenzethonium chloride possesses a distinct cytotoxicity profile relevant to stem cell research applications. The study establishes that despite both compounds belonging to the same QAC class with broad-spectrum antimicrobial activity, their biological effects in eukaryotic cell systems are not identical to other structurally related screening compounds [3].

Stem cell biology Chemical screening Differential cytotoxicity

Human 5α-Reductase Type 1 Inhibition: Methylbenzethonium vs. Benzethonium Potency Comparison

In an integrated surface plasmon resonance (SPR) binding analysis with molecular docking evaluation of seven oxygenated benzalkonium-like disinfectants, methylbenzethonium was identified as a potent inhibitor of human 5α-reductase type 1 (5α-R1), with an IC₅₀ value of 5.01 μM [1]. For comparison, miramistin showed an IC₅₀ of 4.28 μM, while benzethonium exhibited an IC₅₀ of 8.80 μM under identical assay conditions. The study demonstrated species-dependent potency differences, with human enzyme inhibition being more potent than rat enzyme inhibition for all compounds tested [2]. The approximately 1.76-fold greater potency of methylbenzethonium (5.01 μM) relative to benzethonium (8.80 μM) for human 5α-R1 inhibition represents a quantifiable differentiation between these structurally similar QACs in a specific enzyme inhibition context.

Enzyme inhibition 5α-reductase Androgen metabolism

Safety Assessment Differentiation: Concentration-Dependent Skin Irritation Thresholds for Methylbenzethonium Chloride

The Cosmetic Ingredient Review (CIR) Expert Panel's Final Report on the Safety Assessment of Benzethonium Chloride and Methylbenzethonium Chloride established that both compounds can be irritating to the skin at concentrations greater than 5% [1]. In clinical studies, benzethonium chloride produced mild skin irritation at 5% concentration, but not at lower concentrations [2]. Neither methylbenzethonium chloride nor benzethonium chloride is considered to be a sensitizer based on available data [3]. Chronic and subchronic feeding studies indicated little or no toxic effects for both ingredients, and benzethonium chloride was nonmutagenic in microbial systems and shown to be noncarcinogenic in rodent studies [4]. The CIR concluded that both compounds are safe at concentrations of 0.5% in cosmetics applied to the skin, with a maximum concentration of 0.02% considered safe for cosmetics used in the eye area [5].

Dermal toxicology Cosmetic safety Irritation threshold

Formulated Product Efficacy: 15% Paromomycin / 12% Methylbenzethonium Chloride Ointment Clinical Outcomes

The combination ointment containing 15% paromomycin sulfate and 12% methylbenzethonium chloride in white soft paraffin (commercially known as Leshcutan in Israel) has been evaluated in multiple clinical studies for cutaneous leishmaniasis [1]. In an open, non-randomized clinical trial conducted in Ecuador, this formulation achieved a 90% cure rate among 52 treated patients [2]. The formulation's efficacy is attributed to methylbenzethonium chloride's dual role as both an antimicrobial agent and a penetration enhancer [3]. In murine models of L. major infection, topical treatment with this combination ointment resulted in complete cure of cutaneous lesions [4]. The United Kingdom patent application no. 2117237A specifically evaluated formulations containing 15% paromomycin sulfate with 12% methylbenzethonium chloride compared to formulations containing 12% benzethonium chloride or 12% cetalkonium chloride, all incorporated in white soft paraffin [5].

Cutaneous leishmaniasis Topical formulation Clinical efficacy

Regulatory Pathway Differentiation: FDA OTC Consumer Antiseptic Rub Status

Under the U.S. FDA Final Rule for Safety and Effectiveness of Consumer Antiseptic Rubs (effective April 13, 2020), methylbenzethonium chloride is among the 28 active ingredients that are NOT Generally Recognized as Safe and Effective (GRASE) for OTC consumer antiseptic rub products [1]. Consequently, drug products containing methylbenzethonium chloride for this indication require approval under a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA) before marketing [2]. In contrast, three active ingredients—benzalkonium chloride, ethyl alcohol, and isopropyl alcohol—were deferred for additional data collection and remain eligible for evaluation under the OTC Drug Review [3]. This regulatory divergence creates distinct compliance requirements and market access pathways for formulations containing methylbenzethonium chloride versus those using benzalkonium chloride or alcohol-based antiseptics [4]. Benzethonium chloride is also among the 28 non-GRASE ingredients, placing it in the same regulatory category as methylbenzethonium chloride for this specific application [5].

Regulatory compliance FDA OTC monograph

Methylbenzethonium Chloride (CAS 25155-18-4): Validated Application Scenarios for Research and Formulation Procurement


Anti-Leishmanial Research: In Vitro Screening and Murine Model Studies

For researchers investigating cutaneous leishmaniasis therapeutics, methylbenzethonium chloride offers a well-characterized anti-leishmanial agent with documented in vitro activity against Leishmania major promastigotes and amastigotes at 0.1-2.5 μg/mL over 4-day exposure periods [1]. The compound induces characteristic mitochondrial swelling observable via electron microscopy, providing a morphological marker of parasite response [2]. In murine models, the 15% paromomycin sulfate / 12% methylbenzethonium chloride ointment formulation achieves complete lesion cure in L. major-infected BALB/c mice [3]. Clinical studies in Ecuador demonstrated 90% cure rates (n=52 patients) with this formulation [4]. Procurement for this application should specify research-grade material with purity ≥98% and confirm the intended use as a reference compound or formulation component for parasitology studies.

Stem Cell Research: Chemical Screening for Cell Death Selectivity

Methylbenzethonium chloride serves as a validated tool compound in stem cell research due to its documented selective toxicity profile—inducing cell death in embryonic stem cells (ESCs) while sparing mouse embryonic fibroblasts (MEFs), opposite to the selectivity pattern of control compound nortriptyline [1]. This differential activity distinguishes it from other chemical classes in the Prestwick Chemical Library screening and enables its use as a reference standard for pluripotent stem cell death induction studies [2]. Researchers should procure material with documented purity (≥98%) suitable for cell culture applications and verify that the specific CAS number (25155-18-4) corresponds to the compound tested in published screening studies.

Enzyme Inhibition Studies: Human 5α-Reductase Type 1 Inhibitor

For biochemical assays investigating androgen metabolism or 5α-reductase inhibition, methylbenzethonium provides a characterized inhibitor of human 5α-reductase type 1 with an IC₅₀ value of 5.01 μM [1]. This represents a quantifiable potency advantage (approximately 1.76-fold) compared to the structurally related benzethonium chloride (IC₅₀ = 8.80 μM) [2]. The integrated SPR binding analysis with molecular docking provides structural context for its inhibitory activity, supporting its use in enzyme inhibition studies and comparative QAC structure-activity relationship research. Procurement specifications should include analytical confirmation of identity and purity suitable for reproducible enzyme assay performance.

Topical Antimicrobial Formulation Development: USP Monograph-Referenced Quality Standards

Formulators developing topical antimicrobial products can reference established USP monograph specifications for methylbenzethonium chloride, which defines assay limits of 97.0-103.0% C28H44ClNO2 on dried basis, melting range 159-163°C, loss on drying ≤5.0%, and residue on ignition ≤0.1% [1]. USP monographs exist for methylbenzethonium chloride lotion (90.0-110.0% of labeled amount), ointment (90.0-110.0%), and topical powder (85.0-115.0%) [2]. The CIR safety assessment establishes safe use concentrations of 0.5% for skin application and 0.02% for eye-area cosmetics, with irritation observed only above 5% concentration [3]. For OTC consumer antiseptic rub development, note that products containing methylbenzethonium chloride require NDA/ANDA approval under current FDA regulations [4]. Procure USP reference standard grade material when analytical method validation or quality control testing is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylbenzethonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.